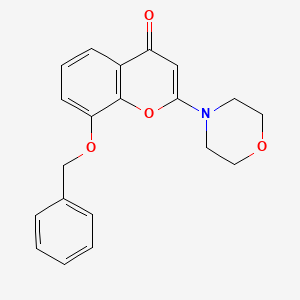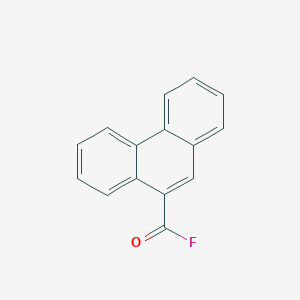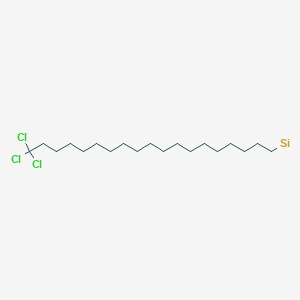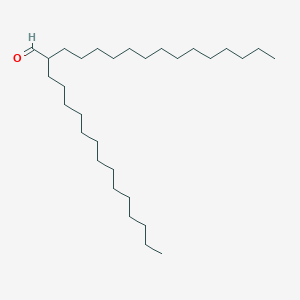
2-Tetradecylhexadecanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tetradecylhexadecanal is an organic compound with the chemical formula C30H60O It is a long-chain aldehyde, which means it contains a carbonyl group (C=O) at the end of a long hydrocarbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Tetradecylhexadecanal can be synthesized through several methods. One common approach involves the oxidation of long-chain alcohols. For instance, the oxidation of 2-tetradecylhexadecanol using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can yield this compound .
Another method involves the ozonolysis of alkenes, where the double bond is cleaved to form aldehydes. This method is particularly useful for producing high-purity aldehydes .
Industrial Production Methods
On an industrial scale, this compound can be produced through the hydroformylation of long-chain alkenes. This process involves the addition of a formyl group (CHO) to the alkene in the presence of a catalyst, typically a rhodium or cobalt complex . This method is efficient and can be scaled up for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Tetradecylhexadecanal undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: 2-Tetradecylhexadecanoic acid
Reduction: 2-Tetradecylhexadecanol
Substitution: Various substituted derivatives depending on the nucleophile
Wissenschaftliche Forschungsanwendungen
2-Tetradecylhexadecanal has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Tetradecylhexadecanal involves its interaction with various molecular targets and pathways. In biological systems, it can act as a signaling molecule, modulating lipid metabolism and cellular signaling pathways . It can also interact with enzymes involved in oxidation-reduction reactions, influencing metabolic processes .
Vergleich Mit ähnlichen Verbindungen
2-Tetradecylhexadecanal can be compared with other long-chain aldehydes such as hexadecanal and octadecanal . While these compounds share similar structural features, this compound is unique due to its longer hydrocarbon chain, which can influence its physical and chemical properties. This uniqueness makes it particularly useful in applications requiring specific chain lengths and functionalities .
List of Similar Compounds
- Hexadecanal
- Octadecanal
- 2-Tetradecyloctadecanol
Eigenschaften
CAS-Nummer |
184830-00-0 |
|---|---|
Molekularformel |
C30H60O |
Molekulargewicht |
436.8 g/mol |
IUPAC-Name |
2-tetradecylhexadecanal |
InChI |
InChI=1S/C30H60O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-30(29-31)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30H,3-28H2,1-2H3 |
InChI-Schlüssel |
VJCHYMWZRZXAQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


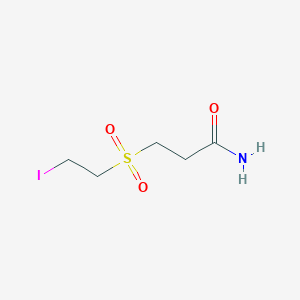
![4-{5-[4-(Dodecyloxy)phenyl]pyrimidin-2-YL}benzoyl chloride](/img/structure/B14273099.png)
![1,3-Oxathiolan-5-one, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B14273105.png)

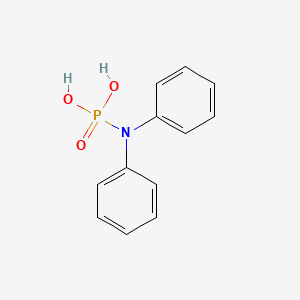
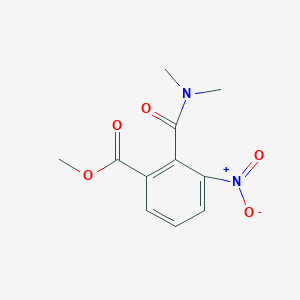
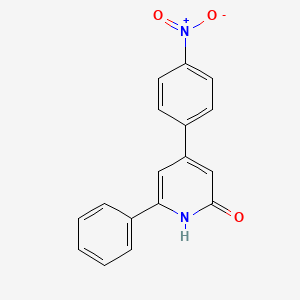
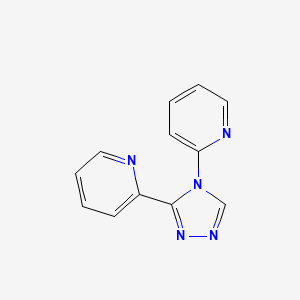
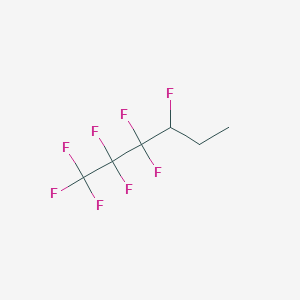
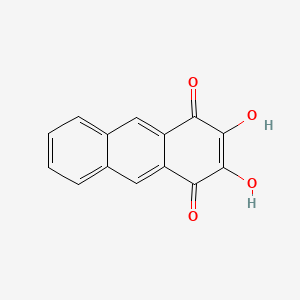
![1,18-Diazoniatricyclo[31.3.1.114,18]octatriaconta-1(37),14,16,18(38),33,35-hexaene](/img/structure/B14273183.png)
